4-(Cyclopropylmethyl)oxolan-3-ol
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Overview
Description
4-(Cyclopropylmethyl)oxolan-3-ol is a small molecule that belongs to the family of cyclic ethers. Cyclic ethers are characterized by their ability to form a ring structure that is composed of a carbonyl group and an oxygen atom
Scientific Research Applications
4-(Cyclopropylmethyl)oxolan-3-ol has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used as a probe to study the interactions of cyclic ethers with biological macromoleculesAdditionally, in the industry, it can be used as an intermediate in the production of various chemicals and materials.
Safety and Hazards
The safety information for 4-(Cyclopropylmethyl)oxolan-3-ol indicates that it is associated with some hazards. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Preparation Methods
The synthesis of 4-(Cyclopropylmethyl)oxolan-3-ol typically involves the use of specific reagents and reaction conditions. One common method includes the reaction of cyclopropylmethyl bromide with oxirane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(Cyclopropylmethyl)oxolan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Cyclopropylmethyl)oxolan-3-ol can be compared with other similar compounds such as tetrahydrofuran and oxetane. While all these compounds belong to the family of cyclic ethers, this compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(cyclopropylmethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8-5-10-4-7(8)3-6-1-2-6/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUSIKXGGZLTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2COCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172058-90-9 |
Source
|
Record name | 4-(cyclopropylmethyl)oxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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